1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Description

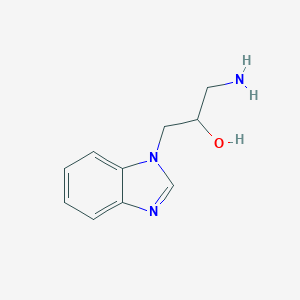

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(benzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSFMYBATFLTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424463 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109540-56-9 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Amino 3 Benzoimidazol 1 Yl Propan 2 Ol and Analogues

Established Synthetic Pathways and Reaction Mechanisms

The creation of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is not a single reaction but a sequence of carefully orchestrated steps. The primary approaches involve building the benzimidazole (B57391) ring system and then adding the functionalized side chain.

Nucleophilic Substitution Reactions for Benzimidazole Derivatives

A principal method for attaching the 3-amino-2-hydroxypropyl side chain to the benzimidazole core is through a nucleophilic substitution reaction. researchgate.net In this process, the benzimidazole ring, acting as a nucleophile, attacks an electrophilic three-carbon component. The nitrogen atom at position 1 of the benzimidazole ring is typically the nucleophilic center. researchgate.netijdrt.com This reaction is fundamental for creating the N-substituted benzimidazole structure. longdom.orgrug.nl For instance, 2-Chloro-1-methyl benzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. ijdrt.com

The electrophilic partner is often a molecule like epichlorohydrin (B41342) or a protected version of 3-amino-1,2-epoxypropane. The reaction between the benzimidazole nucleophile and the epoxide ring of the electrophile leads to the formation of the crucial carbon-nitrogen bond, establishing the propanolamine (B44665) side chain on the benzimidazole ring.

Condensation Reactions for Benzimidazole Core Formation

The synthesis of the benzimidazole core itself is a classic example of condensation chemistry. encyclopedia.pubrsc.org The most established method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid, such as formic acid, in the presence of an acid catalyst. adichemistry.comnih.govsemanticscholar.org This reaction proceeds by the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring. adichemistry.com

Variations of this method exist, including the Weidenhagen reaction, which uses aldehydes or ketones in the presence of an oxidizing agent. semanticscholar.org Modern approaches may employ various catalysts to improve yields and reaction conditions, making the synthesis more efficient and environmentally friendly. rsc.orgsemanticscholar.orgresearchgate.net The condensation reaction is a versatile and widely used strategy for preparing a broad range of substituted benzimidazoles. rsc.orgnih.govmdpi.com

Epoxide Ring-Opening Reactions in Propanolamine Synthesis

The formation of the propanolamine side chain hinges on the reactivity of epoxides. mdpi.comnih.gov Epoxides, three-membered cyclic ethers, are highly reactive due to significant ring strain. nih.govyoutube.com In the synthesis of this compound, the benzimidazole nitrogen acts as a nucleophile, attacking one of the carbon atoms of an epoxide ring, such as that in epichlorohydrin or a glycidyl (B131873) derivative.

This nucleophilic attack forces the opening of the epoxide ring, a reaction that can be catalyzed by either acid or base. libretexts.org Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide (an SN2-type mechanism). youtube.comlibretexts.org This regioselectivity is crucial for ensuring the correct connectivity of the side chain. The resulting intermediate is a halohydrin or a protected alcohol, which can then be converted to the final amino alcohol. nih.gov

Hydrolysis of Protected Intermediates in Propanolamine Synthesis

In many synthetic routes, protecting groups are used to prevent unwanted side reactions of the amino and hydroxyl functional groups. longdom.org For example, the amino group of the propanolamine side chain might be introduced in a protected form, such as an azide (B81097) or a phthalimide. Similarly, the hydroxyl group might be protected as an ether or ester.

The final step in these syntheses is the deprotection of these intermediates, often achieved through hydrolysis. google.comnih.gov Acidic or basic hydrolysis is commonly used to remove these protecting groups and reveal the free amine and alcohol functionalities of the target molecule, this compound. longdom.orggoogle.com The choice of deprotection conditions depends on the specific protecting groups used and their stability.

Optimization of Reaction Conditions for Enhanced Yield and Scalability

Optimizing reaction conditions is critical for moving a synthesis from a laboratory curiosity to a practical, scalable process. For the synthesis of benzimidazole derivatives, including this compound, researchers have investigated various parameters to maximize yield and purity.

One study on the synthesis of 2-phenyl benzimidazole, a related structure, systematically evaluated different ammonium (B1175870) salts as catalysts and various solvents. nih.gov The results, summarized below, demonstrate how tuning these factors can significantly impact the reaction's efficiency.

| Catalyst (Ammonium Salt) | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|

| NH₄Br | Solvent-free | - | 20 |

| NH₄Br | CHCl₃ | 4 | 86 |

| NH₄Cl | CHCl₃ | 4 | 92 |

| NH₄F | CHCl₃ | 5 | 72 |

| (NH₄)₂SO₄ | CHCl₃ | 12 | 78 |

| (NH₄)₂CO₃ | CHCl₃ | - | 82 |

As the data indicates, the choice of catalyst and solvent dramatically influences the outcome, with ammonium chloride in chloroform (B151607) providing the highest yield in the shortest time for this particular reaction. nih.gov Further studies have explored a wide array of catalysts, including erbium triflate and various nanocomposites, to achieve high yields under mild, often solvent-free, conditions, which is crucial for scalability and green chemistry principles. rsc.orgbeilstein-journals.org The development of flow-based synthesis methods also represents a significant advance for large-scale production. mdpi.com

Design and Synthesis of Structural Analogues and Derivatives

The versatile synthetic routes to this compound also allow for the creation of a wide range of structural analogues. researchgate.netnih.govmdpi.com By modifying the starting materials, chemists can introduce various substituents onto the benzimidazole ring or alter the propanolamine side chain. nih.govmdpi.com

For example, using substituted o-phenylenediamines in the initial condensation step leads to derivatives with functional groups on the benzene portion of the benzimidazole core. nih.govsemanticscholar.orgresearchgate.netmdpi.com These modifications can be used to fine-tune the molecule's properties. Similarly, the amino group on the side chain can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. nih.gov

The table below showcases examples of different derivative classes and the synthetic strategies employed.

| Derivative Class | Modification Site | Synthetic Strategy | Example Starting Materials |

|---|---|---|---|

| Ring-Substituted Benzimidazoles | Benzene ring of benzimidazole | Use of substituted o-phenylenediamines in condensation reaction. nih.govmdpi.com | 4,5-Dichloro-1,2-phenylenediamine, 4-Nitro-1,2-phenylenediamine |

| N-Substituted Propanolamines | Amino group of the side chain | Reductive amination or acylation of the primary amine. nih.gov | This compound, Aldehydes/Ketones, Acyl chlorides |

| Fused-Ring Systems | Benzimidazole N-1 and C-2 positions | Intramolecular cyclization of appropriately functionalized benzimidazoles. mdpi.com | 2-(Benzimidazol-1-yl)anilines, N-alkenyl-1,2-diaminobenzenes |

| Thiazinone-Fused Benzimidazoles | Fusion across the N-1 and S-2 (from a thiol precursor) positions | One-pot coupling and cyclization of a benzimidazole-2-thiol with acrylic acids. nih.gov | 1H-benzo[d]imidazole-2-thiol, Substituted trans-acrylic acids |

These derivatization strategies highlight the modularity of the synthesis, allowing for the systematic exploration of the chemical space around the core structure of this compound.

Strategic Modifications of the Benzimidazole Moiety

Common synthetic routes to 2-substituted benzimidazoles involve the condensation of o-phenylenediamines with various aldehydes or carboxylic acids. organic-chemistry.orgacs.org The choice of the condensing partner directly introduces the desired substituent at the 2-position of the benzimidazole ring. For instance, reacting o-phenylenediamine with different aromatic or aliphatic aldehydes can yield a library of 2-substituted benzimidazole precursors.

Further modifications can be achieved by introducing substituents onto the benzene ring of the o-phenylenediamine starting material. For example, using 4-substituted o-phenylenediamines in the condensation reaction leads to the corresponding 5- or 6-substituted benzimidazole derivatives. These substituents can range from simple alkyl and halogen groups to more complex functionalities, which can alter the compound's lipophilicity, electronic nature, and potential for hydrogen bonding.

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives highlighted that modifications at the N-1, C-2, and C-6 positions are crucial for their pharmacological effects. nih.gov This underscores the importance of a multi-positional derivatization approach to explore the chemical space around the benzimidazole core.

Table 1: Examples of Reagents for Benzimidazole Moiety Modification

| Reagent Class | Specific Example | Resulting Modification |

| Aldehydes | Benzaldehyde | 2-Phenylbenzimidazole (B57529) |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | |

| Carboxylic Acids | Acetic Acid | 2-Methylbenzimidazole |

| Substituted o-phenylenediamines | 4-Nitro-o-phenylenediamine | 5(6)-Nitrobenzimidazole |

| 4-Chloro-o-phenylenediamine | 5(6)-Chlorobenzimidazole |

Substituent Effects on the Propanolamine Side Chain

The propanolamine side chain, containing a secondary alcohol and a primary amine, offers multiple sites for modification. The nature of the substituent on the amino group can significantly impact the compound's basicity, polarity, and steric bulk.

N-alkylation of the primary amine is a common derivatization strategy. This can be achieved by reacting the this compound with various alkyl halides or through reductive amination with aldehydes or ketones. The introduction of different alkyl or aryl groups can influence the compound's pharmacokinetic and pharmacodynamic properties.

The hydroxyl group of the propanolamine chain can also be a target for modification, such as through esterification or etherification, to alter the compound's solubility and metabolic stability.

Stereoselective Synthesis and Chiral Resolution of Diastereomers and Enantiomers

The this compound molecule contains a chiral center at the C-2 position of the propanolamine chain. The synthesis of this compound typically results in a racemic mixture of two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the stereoselective synthesis or resolution of these enantiomers is of significant importance. acs.org

Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral β-amino alcohols can be accomplished through the ring-opening of chiral epoxides or the asymmetric reduction of α-amino ketones.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.gov This can be done through several methods:

Diastereomeric salt formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP. acs.org

Enzymatic resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

While specific studies on the chiral resolution of this compound are not readily found, the principles of chiral separation are well-established and applicable to this compound. nih.gov

Table 2: Common Methods for Chiral Resolution

| Method | Principle | Key Reagent/Technique |

| Diastereomeric Salt Formation | Formation of separable diastereomers | Chiral resolving agents (e.g., tartaric acid, camphorsulfonic acid) |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral HPLC columns (e.g., cellulose (B213188) or amylose-based) |

| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipases, proteases |

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of synthesizing benzimidazole derivatives, several "green" approaches have been explored. chemmethod.com These methods aim to reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency.

One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of alternative, greener solvents like water or polyethylene (B3416737) glycol (PEG) instead of traditional volatile organic compounds is another key aspect of green chemistry. chemmethod.com

Catalytic methods, particularly those employing reusable catalysts, are also gaining prominence. For example, the synthesis of 2-substituted benzimidazoles can be catalyzed by various metal catalysts or even by green catalysts like boric acid in an aqueous medium. chemmethod.com These approaches not only enhance the sustainability of the synthesis but can also improve the selectivity and efficiency of the reactions.

While direct application of these novel approaches to the synthesis of this compound is not documented, the principles are broadly applicable to the synthesis of its benzimidazole and propanolamine precursors.

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Benzoimidazol 1 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum identifies all magnetically non-equivalent carbon atoms. The N-alkylation of the benzimidazole (B57391) ring removes its plane of symmetry, resulting in distinct signals for all aromatic protons and carbons.

The expected ¹H NMR signals for 1-Amino-3-benzoimidazol-1-yl-propan-2-ol include a characteristic signal for the C2-proton of the benzimidazole ring, four distinct signals in the aromatic region, and multiple signals for the protons of the N-substituted 3-amino-2-propanol side chain. The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the seven carbons of the benzimidazole core and the three carbons of the side chain.

Below are the predicted chemical shift values based on analyses of structurally similar compounds and established spectroscopic rules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-2 | ~8.10 | s | C-2 | ~144.0 |

| H-4 | ~7.70 | d | C-3a | ~143.5 |

| H-5/H-6 | ~7.25-7.35 | m | C-7a | ~134.0 |

| H-7 | ~7.50 | d | C-4 | ~120.0 |

| CH (propanol) | ~4.0-4.1 | m | C-5/C-6 | ~122.0-123.0 |

| CH₂-N (benzimidazole) | ~4.2-4.4 | m | C-7 | ~110.0 |

| CH₂-N (amine) | ~2.8-3.0 | m | CH (propanol) | ~68.0 |

| OH | Broad | s | CH₂-N (benzimidazole) | ~50.0 |

| NH₂ | Broad | s | CH₂-N (amine) | ~45.0 |

To confirm the assignments made from 1D NMR and establish the complete bonding network, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the CH proton and the two adjacent CH₂ groups of the propanol side chain, confirming the -CH₂(N)-CH(OH)-CH₂(NH₂) fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key HMBC correlations would be observed from the protons of the methylene group attached to the benzimidazole nitrogen (at ~4.3 ppm) to the C2 and C7a carbons of the benzimidazole ring. This correlation is definitive proof of N1-alkylation.

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| COSY | CH(OH) ↔ CH₂(NH₂) and CH₂(benzimidazole) | Confirms propanol backbone connectivity. |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-sidechain ↔ C-sidechain | Assigns all protonated carbons. |

| HMBC | CH₂ (benzimidazole) ↔ C-2 and C-7a | Confirms N1 position of side-chain attachment. |

| HMBC | H-2 ↔ C-3a and C-7a | Confirms benzimidazole ring structure. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution techniques can determine the mass with enough accuracy to confirm the elemental composition.

HRMS is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₁₀H₁₃N₃O. Using a soft ionization technique such as Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| [M] | C₁₀H₁₃N₃O | 191.10586 | - |

| [M+H]⁺ | C₁₀H₁₄N₃O⁺ | 192.11314 | Observed as the base peak in positive ion mode ESI-HRMS. |

The experimental measurement of the [M+H]⁺ ion at m/z 192.1131 ± 0.0005 would unequivocally confirm the elemental composition of the molecule.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. A sample is injected onto an LC column, and compounds are separated based on their affinity for the stationary phase. The eluent is then directed into the mass spectrometer. A typical LC-MS analysis of this compound would produce a chromatogram showing a major peak at a specific retention time (Rt). The mass spectrum recorded for this peak would show an ion corresponding to the protonated molecule (m/z = 192.1), confirming its identity. The integration of this peak relative to any impurity peaks provides a quantitative measure of the sample's purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint."

For this compound, key functional groups include the O-H group of the alcohol, the N-H bonds of the primary amine, the C-N and C=N bonds within the benzimidazole ring, aromatic C=C bonds, and aliphatic and aromatic C-H bonds.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| O-H stretch | Alcohol | 3200-3500 | Broad, Strong |

| N-H stretch | Primary Amine | 3300-3500 | Medium (two bands) |

| C-H stretch (aromatic) | Benzimidazole | 3000-3100 | Medium |

| C-H stretch (aliphatic) | Propanol side chain | 2850-2960 | Medium-Strong |

| C=N stretch | Benzimidazole | 1610-1640 | Medium |

| C=C stretch | Aromatic ring | 1450-1600 | Medium-Strong (multiple bands) |

| N-H bend | Primary Amine | 1590-1650 | Medium |

| O-H bend | Alcohol | 1330-1440 | Medium |

| C-O stretch | Secondary Alcohol | ~1100 | Strong |

| C-N stretch | Amine/Benzimidazole | 1020-1250 | Medium |

The combination of a broad O-H stretch overlapping with the N-H stretching bands, along with the characteristic aromatic and aliphatic C-H stretches and fingerprint region bands for C=N, C=C, and C-O, provides definitive confirmation of the presence of all key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. By passing a beam of ultraviolet and visible light through a sample, the wavelengths at which the molecule absorbs light can be determined. This absorption corresponds to the energy required to promote electrons from a ground state to an excited state.

For this compound, this analysis would reveal key information about its chromophore—the part of the molecule responsible for its color, or in this case, its absorption of UV light. The benzimidazole ring system is the primary chromophore. A typical UV-Vis analysis would identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. These absorptions are generally attributed to π→π* (pi to pi star) and n→π* (n to pi star) electronic transitions within the aromatic benzimidazole system.

A data table for this section would typically look like this, but is unavailable for this specific compound:

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound in a Specified Solvent

| Wavelength of Maximum Absorption (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assigned Electronic Transition |

|---|---|---|

| Data Not Available | Data Not Available | e.g., π→π* |

Without experimental data, a detailed discussion of the compound's electronic structure and chromophoric properties cannot be provided.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.

An X-ray crystallographic study of this compound would confirm its molecular geometry, including the planarity of the benzimidazole ring and the specific spatial arrangement of the aminopropanol side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern how the molecules pack together to form a crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

A crystallographic data table would contain the following parameters, none of which are currently published for this compound:

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃N₃O |

| Formula Weight | 191.23 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, Å) | Data Not Available |

| Unit Cell Angles (α, β, γ, °) | Data Not Available |

| Volume (ų) | Data Not Available |

Advanced Fluorescence Spectroscopic Techniques for Molecular Properties and Dynamics

Fluorescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This technique provides insights into the molecule's excited state properties and its interaction with the surrounding environment. Benzimidazole derivatives are often fluorescent, and their emission properties can be sensitive to factors like solvent polarity and pH.

An advanced fluorescence study of this compound would involve measuring its excitation and emission spectra, fluorescence quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime (the average time the molecule spends in the excited state). These measurements help to characterize the molecule's photophysical properties and dynamics. The difference between the absorption and emission maxima, known as the Stokes shift, would also be a key parameter.

A representative data table for this section would include:

Table 3: Hypothetical Fluorescence Spectroscopic Data for this compound in a Specified Solvent

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|

Due to the absence of published research on the fluorescence properties of this specific molecule, a meaningful analysis of its molecular properties and dynamics cannot be conducted.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Studies of 1 Amino 3 Benzoimidazol 1 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules. For 1-Amino-3-benzoimidazol-1-yl-propan-2-ol and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in optimizing molecular geometry and understanding the electronic landscape. nih.govdergipark.org.tr These theoretical studies provide a cost-effective and efficient means to explore molecular characteristics that are crucial for predicting reactivity and biological interactions. nih.gov

HOMO-LUMO Energy Gap Analysis and Electrophilicity Index

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally signifies higher reactivity. irjweb.comresearchgate.net

For benzimidazole (B57391) derivatives, the HOMO is often located on the benzimidazole ring, indicating its electron-donating capability, while the LUMO is typically distributed over the benzimidazole and adjacent phenyl rings, representing its electron-accepting ability. dergipark.org.tr The HOMO-LUMO energy gap can be correlated with the molecule's bioactivity, with a larger gap suggesting higher stability and lower chemical reactivity. irjweb.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. irjweb.com A high chemical hardness value, for instance, points to a more stable molecule. irjweb.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons, which is crucial for understanding its interaction with biological targets. irjweb.com

Table 1: Representative Global Reactivity Descriptors for a Benzimidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. dergipark.org.tr

In benzimidazole derivatives, the negative potential is often localized on the nitrogen atoms of the benzimidazole ring, highlighting these sites as potential proton acceptors or coordination sites for metal ions. dergipark.org.truni-muenchen.de The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis, performed using DFT calculations, is a theoretical method to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the characteristic peaks observed in experimental spectra. nih.gov This correlation between theoretical and experimental data helps to confirm the molecular structure and provides a deeper understanding of the bonding within the molecule.

For complex molecules like this compound, theoretical vibrational analysis can aid in the interpretation of complex experimental spectra, ensuring accurate structural elucidation. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor, to form a stable complex. nih.govscispace.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Identification of Key Binding Interactions and Active Sites

Molecular docking simulations of benzimidazole derivatives with various biological targets, such as enzymes and receptors, have successfully identified key amino acid residues involved in the binding interactions. nih.govresearchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the nitrogen and oxygen atoms in the benzimidazole scaffold are frequently involved in forming hydrogen bonds with amino acid residues like Alanine, Aspartic acid, and Lysine within the active site of a protein. nih.gov The identification of these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Scoring Functions and Binding Energy Calculations

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. nih.gov These functions calculate a score, often expressed as binding energy (in kcal/mol), which reflects the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net

Docking studies of benzimidazole derivatives have reported a range of binding energies against various targets. nih.gov For example, in studies against Plasmodium falciparum adenylosuccinate lyase, binding energies for benzimidazole scaffolds ranged from -6.85 to -8.75 kcal/mol. nih.govnih.gov These calculated binding energies, in conjunction with the analysis of binding poses, help in ranking potential drug candidates and prioritizing them for further experimental validation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound and its analogs, MD simulations offer a window into their conformational flexibility and the stability of their interactions with biological targets.

Research on benzimidazole derivatives has utilized MD simulations to elucidate the stability of ligand-protein complexes. For instance, in a study investigating potential inhibitors for SARS-CoV-2, MD simulations were performed on a benzimidazole compound to analyze its complex with the main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The simulations, often run for durations like 100 nanoseconds, help in understanding the dynamic evolution of the complex. nih.gov

A key parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein and ligand structures at different time points. A lower and more stable RMSD value over the simulation period suggests greater stability of the complex. In the aforementioned study, the ligand showed minimal fluctuation, indicating good stability within the active site of both target proteins. nih.gov

Furthermore, MD simulations can reveal crucial information about the properties of the ligand itself within the binding pocket, such as the Solvent Accessible Surface Area (SASA) and Polar Surface Area (PSA). Consistent PSA values throughout the simulation, as observed for a benzimidazole derivative, suggest that the ligand maintains a stable conformation and interaction profile. nih.gov These simulations, visualized using software like Discovery Studio, help in identifying key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. nih.gov

Advanced MD techniques like Steered MD (SMD) and Randomly Accelerated Molecular Dynamics (RAMD) can be employed to explore the energetics and pathways of ligand binding and unbinding. nih.gov SMD involves applying an external force to pull a ligand along a specific path, providing insights into the work required for unbinding. nih.gov RAMD, on the other hand, accelerates the ligand's movement in random directions to find escape pathways from a binding pocket. nih.gov While not specifically detailed for this compound in the provided context, these methods represent the frontier of understanding ligand-receptor dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org This method is instrumental in predicting the activity of new, unsynthesized molecules, thereby reducing the need for extensive and costly experimental work. scirp.org

For benzimidazole derivatives, QSAR studies have been successfully applied to predict their activity against various targets. For example, a QSAR study on a series of twenty-two benzimidazole derivatives targeting Mycobacterium tuberculosis H37Rv involved optimizing the molecular structures using Density Functional Theory (DFT) to calculate various molecular descriptors. scirp.org These descriptors, which can include electronic properties like chemical potential (μ), physical properties like polarizability (α), and structural features like bond lengths, are then correlated with the biological activity, often expressed as the minimum inhibitory concentration (MIC). scirp.org

Different statistical methods are employed to build the QSAR models, including Multiple Linear Regression (MLR), Nonlinear Regression (NLMR), and Artificial Neural Networks (ANN). scirp.org In the study against Mycobacterium tuberculosis, the ANN model demonstrated superior predictive ability, with a high coefficient of determination (R² = 0.9995), indicating a very strong correlation between the predicted and experimental activities. scirp.org

The robustness and predictive power of a QSAR model are validated through internal and external validation techniques. scirp.org The applicability domain of the model is also defined to ensure that predictions for new compounds are reliable. scirp.org

Another study focused on benzimidazole derivatives as inhibitors of cruzain, an enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This research utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the three-dimensional properties of the molecules. nih.gov These models yielded significant statistical indicators and high predictive ability for an external test set, demonstrating their utility in guiding the design of more potent inhibitors. nih.gov The graphical outputs from these analyses provide insights into the steric and electrostatic fields around the molecules, highlighting regions where modifications could enhance activity. nih.gov

| QSAR Model Type | Target | Key Statistical Indicators | Reference |

| Artificial Neural Network (ANN) | Mycobacterium tuberculosis H37Rv | R² = 0.9995, RMSE = 0.0149 | scirp.org |

| Hologram QSAR | Cruzain (Trypanosoma cruzi) | r²pred = 0.65 | nih.gov |

| CoMFA | Cruzain (Trypanosoma cruzi) | r²pred = 0.94 | nih.gov |

| CoMSIA | Cruzain (Trypanosoma cruzi) | r²pred = 0.82 | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Models for Lead Optimization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). isca.me Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. isca.me In silico ADME prediction models have become indispensable tools for lead optimization. nih.govnih.gov

For benzimidazole derivatives, various computational tools and web services like SwissADME and pkCSM are used to predict a wide range of ADME properties. isca.meresearchgate.net These predictions help in assessing the drug-likeness of compounds. Key properties evaluated include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are predicted. isca.menih.gov For instance, a study on 3-(1H-benzo[d]imidazol-1-yl) propane-1-ones predicted that the compounds are capable of crossing the BBB, which is a critical factor for drugs targeting the central nervous system. isca.me

Distribution: Predictions include the extent of plasma protein binding, which affects the free concentration of the drug available to exert its pharmacological effect. nih.gov

Metabolism: The interaction of the compound with cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism, is often predicted. isca.me Identifying which CYP isoforms a compound is likely to be a substrate or inhibitor of is important for predicting potential drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, properties related to solubility and clearance can provide indirect clues.

A study on benzimidazole-1,2,3-triazole-sulfonamide hybrids conducted in silico ADMET predictions which supported their experimental biological results. nih.gov These models are often based on QSAR principles, using molecular descriptors to predict ADME-related endpoints. nih.gov

The "BOILED-Egg" model, accessible through some prediction tools, provides a graphical representation of passive GI absorption and BBB permeation, classifying compounds based on their lipophilicity (WLOGP) and polarity (TPSA). researchgate.net This allows for a quick visual assessment of a compound's likely absorption and distribution characteristics.

| ADME Property | Prediction for Benzimidazole Derivatives | Significance | Reference |

| Gastrointestinal (GI) Absorption | Generally predicted to be well-absorbed. | Essential for oral bioavailability. | isca.menih.gov |

| Blood-Brain Barrier (BBB) Permeation | Many derivatives predicted to cross the BBB. | Crucial for CNS-acting drugs. | isca.me |

| Plasma Protein Binding | Predicted for some derivatives. | Affects drug distribution and availability. | nih.gov |

| CYP Enzyme Interaction | Predicted to be substrates for various CYP isoforms. | Indicates potential for metabolic interactions. | isca.me |

| P-glycoprotein (P-gp) Substrate | Some derivatives are predicted to be P-gp substrates. | Can influence drug distribution and resistance. | isca.me |

The development of local models for specific chemical series, once sufficient data is available, is often more effective than relying on general models. nih.gov The integration of these in silico predictions allows for a more informed selection and optimization of lead compounds like this compound, ultimately streamlining the drug discovery pipeline.

Biological Activities and Pharmacological Investigations of 1 Amino 3 Benzoimidazol 1 Yl Propan 2 Ol and Derivatives

Antimicrobial Efficacy

Benzimidazole (B57391) derivatives are well-documented for their broad-spectrum antimicrobial properties. indexcopernicus.comresearchgate.net Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms. For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal and protozoan cell membranes. indexcopernicus.com In bacteria, they can interfere with the synthesis of nucleic acids and proteins by competing with purines. nih.gov The antimicrobial efficacy of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol and its derivatives has been explored against a variety of pathogenic microorganisms.

Antibacterial Activity Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial potential of benzimidazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. indexcopernicus.com Studies on various substituted benzimidazoles have reported significant inhibitory activity against clinically relevant strains. For instance, certain 1,2-disubstituted benzimidazole derivatives have shown promising activity against Escherichia coli. nih.gov While specific MIC values for this compound are not extensively documented in publicly available literature, research on analogous structures provides insight into their potential antibacterial spectrum. The activity of these compounds is often influenced by the nature and position of substituents on the benzimidazole ring.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | |

| Derivative B | Escherichia coli | 50 |

Note: The data in this table is representative of the antibacterial activity of various benzimidazole derivatives as reported in scientific literature and does not represent the specific activity of this compound.

Antifungal Activity against Pathogenic Strains (e.g., Candida species)

Several benzimidazole derivatives exhibit potent antifungal activity, particularly against pathogenic yeasts like Candida species. mdpi.com The fungicidal action is often attributed to the disruption of microtubule synthesis or ergosterol biosynthesis, leading to cell membrane damage and fungal cell death. indexcopernicus.com Research has shown that certain benzimidazole compounds can be effective against fluconazole-resistant strains of Candida. frontiersin.org The investigation of this compound derivatives in this context is a promising area of research.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives against Candida albicans

| Compound | MIC (µg/mL) |

|---|---|

| Derivative C | 8 |

| Derivative D | 16 |

Note: The data in this table is illustrative of antifungal activity reported for various benzimidazole derivatives and does not represent specific data for this compound.

Antiviral Potential and Mechanism of Action Studies

The benzimidazole scaffold is a key component in several antiviral drugs. isca.in Derivatives of this heterocyclic system have shown activity against a broad range of DNA and RNA viruses. nih.gov The mechanisms of antiviral action are diverse and can include the inhibition of viral entry, replication, or assembly. For example, some benzimidazole derivatives have been found to inhibit viral polymerases or proteases, which are essential for viral replication. mdpi.com Other derivatives can interfere with the viral attachment to host cells. mdpi.com While specific mechanism of action studies for this compound are not widely available, the known antiviral properties of the benzimidazole class suggest that it could act through similar pathways.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov Benzimidazole derivatives have emerged as a promising class of compounds with potent antitubercular activity. nih.govnih.gov Some derivatives have shown excellent potency with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range against the H37Rv strain of M. tuberculosis. nih.gov The mechanism of action for some antitubercular benzimidazoles involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. nih.gov

Antiparasitic Activity (e.g., Antinematodic, Anthelmintic)

Benzimidazole derivatives are widely used as anthelmintic agents in both human and veterinary medicine. nih.gov Compounds like albendazole and mebendazole are effective against a broad spectrum of gastrointestinal nematodes. nih.gov Their primary mechanism of action is the inhibition of tubulin polymerization in the parasite, which disrupts cellular transport and leads to parasite death. Research has also explored the activity of novel benzimidazole derivatives against other parasites, including protozoa. nih.gov Studies on lipidic aminoalcohol derivatives, which share structural similarities with the side chain of this compound, have shown in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. nih.gov

Neuropharmacological Activities: Monoamine Reuptake Inhibition

In addition to their anticancer properties, derivatives of the aminopropanol scaffold, including those with benzimidazole and indole moieties, have been extensively investigated for their neuropharmacological activities. scispace.com A primary focus of this research has been their role as monoamine reuptake inhibitors. nih.govnih.gov Monoamine transporters, such as those for norepinephrine (NET), serotonin (SERT), and dopamine (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.gov Inhibition of these transporters is a key mechanism for many antidepressant medications. nih.gov

Norepinephrine Transporter (NET) Inhibition Studies

Compounds based on the aminopropanol structure have been identified as potent inhibitors of the norepinephrine transporter (NET). nih.gov A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered through a combination of virtual screening and chemical design. nih.govebi.ac.uk Chiral resolution of the isomers revealed that the (2R,3S)-isomer is a potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM. nih.govebi.ac.uk

Further structural modifications led to the discovery of related scaffolds with high affinity for NET. A series of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines exhibited potent NET inhibition, with several compounds showing IC50 values in the low nanomolar range (2.7-6.5 nM). ebi.ac.uk Similarly, a series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones were found to potently block the human norepinephrine transporter (hNET), with numerous compounds demonstrating IC50 values between 7 and 10 nM. drugbank.com

Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Selectivity Profiles

The therapeutic utility of monoamine reuptake inhibitors often depends on their selectivity for a specific transporter (NET, SERT, or DAT). nih.gov Many derivatives of the aminopropanol scaffold have been profiled to determine this selectivity.

The (2R,3S)-isomer of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, which potently inhibits NET, also demonstrates excellent selectivity over the dopamine transporter (DAT) and a 13-fold selectivity over the serotonin transporter (SERT). nih.govebi.ac.uk The 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series also showed excellent selectivity for NET over both SERT and DAT. ebi.ac.uk An even higher degree of selectivity was observed with the 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-one series, where numerous potent NET inhibitors exhibited over 500-fold selectivity against both the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). drugbank.com In contrast, some other classes of compounds, such as certain rimcazole analogues, were found to have a higher affinity for SERT while showing negligible recognition of NET. nih.gov

Table 2: Monoamine Transporter Inhibition and Selectivity of Related Propanolamine (B44665) Derivatives

| Compound Series | Target Transporter | Potency (IC50) | Selectivity Profile |

|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | NET | 28 nM nih.govebi.ac.uk | Excellent selectivity over DAT; 13-fold selectivity over SERT nih.govebi.ac.uk |

| 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines | NET | 2.7 - 6.5 nM ebi.ac.uk | Excellent selectivity over both SERT and DAT ebi.ac.uk |

| 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones | hNET | 7 - 10 nM drugbank.com | >500-fold selectivity over hSERT and hDAT drugbank.com |

Structure-Activity Relationships for Monoamine Transporter Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of monoamine transporter inhibitors. Research on the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series aimed to improve both NET potency and selectivity over SERT. nih.gov This was achieved by exploring the effects of specific substitutions on both the 3-phenyl group and the indole moiety of the molecule. nih.gov This optimization led to the discovery of a compound that inhibited NET with an IC50 value of 4 nM while possessing an 86-fold selectivity over SERT. nih.gov

In the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, SAR investigations revealed that introducing small alkyl substitutions at the C3 position of the indoline ring enhanced the selectivity for NET over SERT. ebi.ac.uk These findings demonstrate how targeted chemical modifications to the core scaffold can fine-tune the pharmacological profile of these compounds, improving their potential as selective neuropharmacological agents.

Other Biological Target Modulations

Derivatives of the core this compound structure have been investigated for their ability to modulate various biological targets beyond their primary activities. These include enzymes crucial to epigenetic regulation, signal transduction, and neuronal excitability.

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in various cellular processes, making them an important therapeutic target. nih.govrsc.org Several studies have focused on designing and synthesizing benzimidazole derivatives as sirtuin inhibitors.

In one study, a series of fifteen novel benzimidazole derivatives were synthesized and evaluated for their inhibitory activity against SIRT1 and SIRT2. nih.gov The findings indicated that all the synthesized compounds exhibited greater inhibition of SIRT2 compared to SIRT1. Notably, one compound, designated 5j, demonstrated the most potent inhibitory activity against both SIRT1 and SIRT2, with IC50 values of 58.43 μM and 45.12 μM, respectively. nih.gov

Another research effort reported the structure-based design of two series of novel SIRT1 inhibitors, including benzimidazole mono-peptides. nih.govrsc.org In this work, tryptophan-conjugated derivatives showed significant efficacy. Specifically, compound 13h emerged as a potent SIRT1 inhibitor with an IC50 value of 0.66 μM. nih.govrsc.org Molecular dynamics simulations suggested that the selective inhibition of SIRT1 over SIRT2 by certain compounds could be attributed to electrostatic complementarity at the substrate-binding site. nih.govrsc.org

| Compound | Target | IC50 (μM) | Source |

|---|---|---|---|

| 5j | SIRT1 | 58.43 | nih.gov |

| 5j | SIRT2 | 45.12 | nih.gov |

| 13h | SIRT1 | 0.66 | nih.govrsc.org |

The benzimidazole scaffold is a common feature in the design of kinase inhibitors, which can interact with enzymes through various binding modes. nih.gov These compounds can act as ATP-competitive inhibitors, with some achieving high selectivity by targeting unique structural features of a specific kinase, while others are designed as multi-target inhibitors. nih.gov

Multi-Target Kinase Inhibition: Research has led to the discovery of benzimidazole derivatives that act as multi-target inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov In one study, virtual screening methods were used to identify 2-aryl benzimidazole compounds as potential multi-target inhibitors. Subsequent synthesis and biological evaluation revealed that compounds 5a and 5e had high cytotoxicity against the HepG-2 tumor cell line, with IC50 values around 2 μM. nih.gov Further kinase assays showed that compound 5a had good EGFR inhibitory activity and moderate activity against VEGFR-2 and PDGFR. nih.gov

Benzimidazole-based hybrids have also shown outstanding inhibitory effects on EGFR and VEGFR-2, with IC50 values reported in the nanomolar to low micromolar range, highlighting their anti-angiogenic properties. nih.gov Some of these compounds demonstrated dual inhibitory efficacy against pairs like EGFR-VEGFR-2 and EGFR-HER2. nih.govmdpi.com

Specific Kinase Inhibition: Studies have also focused on specific kinases. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were synthesized and tested. mdpi.com Compounds 6h and 6i from this series were identified as the most potent, showing significant activity against EGFR, HER2, and CDK2. Compound 6i also displayed potent inhibition of mTOR. mdpi.com The benzimidazole scaffold is frequently used as a template for synthesizing inhibitors of various tyrosine kinases (TKs), including both receptor and non-receptor types. mdpi.com

| Compound | Target Kinase(s) | Activity/IC50 | Source |

|---|---|---|---|

| 5a | EGFR, VEGFR-2, PDGFR | Good EGFR inhibition, moderate VEGFR-2/PDGFR inhibition | nih.gov |

| 5e | EGFR, VEGFR-2, PDGFR | Moderate EGFR inhibition, weaker VEGFR-2/PDGFR inhibition | nih.gov |

| 6h | EGFR, HER2, CDK2, AURKC | Potent inhibition | mdpi.com |

| 6i | EGFR, HER2, CDK2, mTOR | Potent inhibition | mdpi.com |

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. google.com Modulators of these channels, particularly benzimidazole derivatives, have been identified as having significant therapeutic potential.

A novel series of benzimidazole derivatives were identified as potent and selective blockers of the NaV1.8 sodium channel, a key player in the transmission of pain signals. nih.govresearchgate.net Optimization of this series led to the identification of a compound with a potent, highly selective blocking profile. nih.govresearchgate.net

In a separate investigation, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized as potential sodium channel blockers for treating ischemic stroke. nih.gov These compounds exhibited potent blocking activity. A derivative bearing a benzimidazole moiety, compound 4b , showed desirable neuroprotective activity and a high binding affinity for neurotoxin receptor site 2 of the Na+ channels. This suggests it acts as a use-dependent Na+ channel blocker. nih.gov Furthermore, the diazepine-benzimidazole derivative, DAB-19, was found to inhibit spike propagation by blocking voltage-gated sodium channels, which was directly confirmed in rat brain neurons. nih.gov

Investigation of Biological Mechanisms at the Molecular and Cellular Level

Understanding the precise molecular targets and the resulting impact on cellular pathways is crucial for the development of bioactive compounds. The electron-rich environment of the benzimidazole ring allows it to bind to a variety of therapeutic targets, leading to a broad spectrum of bioactivities. ijpsr.com

The identification and validation of molecular targets for bioactive benzimidazole derivatives often involve a combination of computational and experimental approaches.

Molecular Docking: In silico molecular docking is frequently used to predict the binding conformations and affinities of designed ligands against a target protein. nih.gov For example, docking studies have been employed to understand the binding modes of benzimidazole hybrids within the active sites of EGFR and VEGFR-2, providing a structural basis for further design. nih.gov These computational models help to screen libraries of compounds and prioritize candidates for synthesis and biological testing. nih.gov

Enzymatic Assays: Once promising compounds are synthesized, their activity against the identified target is validated through in vitro enzymatic assays. For kinase inhibitors, this involves measuring the inhibition of kinase activity in the presence of the compound. nih.govmdpi.com Similarly, for sirtuin modulators, enzyme-based assays using recombinant human sirtuins and a labeled substrate are performed to determine inhibitory activity and calculate IC50 values. nih.govrsc.org

Binding Affinity Studies: For targets like ion channels, binding assays can validate the interaction. For instance, the high binding affinity of a benzimidazole-propanol derivative for neurotoxin receptor site 2 of sodium channels was used to confirm its mechanism as a use-dependent channel blocker. nih.gov

This multi-pronged approach of computational prediction followed by experimental validation is essential for confirming the molecular targets of novel bioactive compounds.

Once a compound is shown to interact with a specific molecular target, the next step is to understand its effects on cellular signaling pathways and functions.

Apoptosis and Cell Cycle Arrest: Many kinase inhibitors derived from benzimidazole exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov A mechanistic study of the multi-kinase inhibitor 6i in HepG2 liver cancer cells revealed its ability to induce apoptosis. mdpi.com This was confirmed by observing the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. The compound also induced cell cycle arrest in the sub-G1 phase. mdpi.com

Signaling Cascade Inhibition: Benzimidazole-based kinase inhibitors can disrupt key signaling cascades. Nazartinib, a benzimidazole derivative, inhibits EGFR signaling and the downstream MAPK pathway, which in turn leads to cell cycle arrest and apoptosis. nih.gov By inhibiting kinases like EGFR, VEGFR-2, and PDGFR, these compounds can block the signaling pathways that drive cell growth, proliferation, and angiogenesis in tumors. nih.gov

Role of Specific Structural Motifs in Observed Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to the interplay of its core structural components: the benzimidazole nucleus, the N-1 substituted amino-propan-2-ol side chain, and various substituents on the benzimidazole ring. Structure-activity relationship (SAR) studies on the broader class of benzimidazole-containing compounds have provided valuable insights into how these motifs contribute to their pharmacological effects, which can be extrapolated to understand the potential of this specific compound series.

The benzimidazole scaffold itself is a "privileged structure" in medicinal chemistry due to its resemblance to naturally occurring purines, allowing it to interact with a wide range of biological targets. The diverse biological activities of benzimidazole derivatives, including antimicrobial, antiviral, and anticancer effects, are well-documented. researchgate.netfrontiersin.org The nature and position of substituents on the benzimidazole ring have been shown to be critical in modulating this activity. nih.gov

In the context of this compound derivatives, the key structural motifs influencing biological activity are:

The Benzimidazole Ring System: This bicyclic aromatic system, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is fundamental to the molecule's biological activity. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules is a key determinant of its pharmacological profile. Modifications to this ring system, such as the introduction of substituents at the C-2, C-5, and C-6 positions, can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes or receptors. For instance, the introduction of electron-withdrawing groups on the benzimidazole ring has been shown in some series to enhance antimicrobial activity. nih.gov

The N-1 Substituted Amino-Propan-2-ol Side Chain: The presence of the 1-amino-3-propan-2-ol chain at the N-1 position of the benzimidazole ring is a crucial feature that influences the molecule's polarity, solubility, and potential for specific interactions with biological targets. The hydroxyl and amino groups within this side chain can act as hydrogen bond donors and acceptors, facilitating anchoring of the molecule to the active site of an enzyme or receptor. The stereochemistry of the chiral center at the C-2 position of the propanol chain can also play a significant role in biological activity, with different enantiomers potentially exhibiting varying potencies. While specific studies on the this compound series are limited, research on other N-1 substituted benzimidazoles has consistently highlighted the importance of this substituent for modulating biological effects. nih.gov

Substituents on the Benzimidazole Ring: The type and position of substituents on the benzimidazole ring are critical for fine-tuning the biological activity of these compounds.

Substituents at the C-2 Position: This position is a common site for modification in many biologically active benzimidazoles. The introduction of various aryl, alkyl, or heterocyclic groups at C-2 can significantly alter the molecule's shape, lipophilicity, and electronic properties, leading to changes in its pharmacological profile.

Substituents at the C-5 and C-6 Positions: Modifications at these positions on the benzene portion of the benzimidazole ring can also have a profound impact on biological activity. For example, the introduction of halogen atoms or nitro groups can influence the molecule's ability to cross cell membranes and interact with its target.

The following table summarizes the general influence of these structural motifs on the biological activity of benzimidazole derivatives, based on broader SAR studies.

| Structural Motif | Position | General Influence on Biological Activity |

| Benzimidazole Ring | Core Scaffold | Essential for baseline activity; provides a platform for diverse interactions with biological targets. |

| Amino-Propan-2-ol Side Chain | N-1 | Influences solubility and provides key hydrogen bonding interactions. Chirality may affect potency. |

| Substituents | C-2 | Modifications significantly impact the overall shape and electronic distribution, altering target binding. |

| Substituents | C-5 / C-6 | Can modulate lipophilicity and electronic properties, affecting pharmacokinetics and target engagement. |

It is important to note that while these general principles provide a framework for understanding the structure-activity relationships of this compound and its derivatives, specific and detailed investigations on this particular series of compounds are necessary to fully elucidate the precise role of each structural motif in their observed biological activities.

Analytical Methodologies for Research and Quantification of 1 Amino 3 Benzoimidazol 1 Yl Propan 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol from related substances and impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, impurity profiling, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity and quantifying this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound with the polarity of this compound, reversed-phase HPLC is typically the method of choice.

In a typical HPLC setup, a C18 column is used as the stationary phase, which is non-polar. The mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective separation of the main compound from its more or less polar impurities. Detection is commonly achieved using a UV detector, as the benzimidazole (B57391) ring in the molecule has a strong UV absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

For higher resolution, increased sensitivity, and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper and narrower peaks, allowing for better separation of closely eluting impurities. The principles of separation are the same as in HPLC, but the instrumentation is designed for higher pressures and lower dispersion. The faster analysis times offered by UHPLC are particularly advantageous for high-throughput analysis.

Gas Chromatography (GC) and Hyphenated GC-MS for Impurity Profiling

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique where active hydrogen atoms in the amino and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for impurity profiling. The gas chromatograph separates the derivatized compound and its impurities, and the mass spectrometer provides mass information for each separated component, aiding in their identification. The fragmentation patterns observed in the mass spectrum can be used to elucidate the structure of unknown impurities.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com This method is particularly valuable for trace analysis and for the identification of metabolites in biological matrices. nih.gov

In LC-MS/MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where molecules are ionized. For this compound, electrospray ionization (ESI) in positive ion mode is typically effective due to the presence of the basic amino and benzimidazole groups. The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest). This ion then enters a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass analyzer (Q3). This process of selected reaction monitoring (SRM) provides a high degree of selectivity and sensitivity, making it ideal for quantification at very low levels.

For metabolite identification, the mass shifts from the parent compound can indicate the type of metabolic transformation, such as hydroxylation, glucuronidation, or sulfation. nih.govresearchgate.net The fragmentation pattern of a potential metabolite can be compared to that of the parent compound to determine the site of metabolic modification. nih.govmdpi.com

Table 2: Example LC-MS/MS Parameters for Metabolite Identification

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Full Scan, Product Ion Scan, Neutral Loss Scan |

| Collision Energy | Optimized for the compound |

Spectroscopic Quantification Methods

While chromatographic techniques are dominant, certain spectroscopic methods can also be employed for the quantification of this compound, often valued for their speed and potential for in-situ measurements.

Fluorimetry

Fluorimetry is a spectroscopic technique that measures the fluorescence from a sample. Molecules that possess a rigid, planar structure with delocalized π-electrons, such as the benzimidazole ring system in this compound, often exhibit fluorescence. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range. This method can be highly sensitive and selective, as not all molecules fluoresce. The excitation and emission wavelengths are specific to the compound, which minimizes interference.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical information. internationaljournal.org.in It relies on the enhancement of the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. internationaljournal.org.innih.gov This enhancement allows for the detection of analytes at very low concentrations. internationaljournal.org.in SERS provides a characteristic fingerprint spectrum for a molecule, which can be used for identification and quantification. nih.govresearchgate.net For this compound, the interaction of the benzimidazole ring and the amino group with the metal nanoparticles would likely provide a strong and characteristic SERS signal. nih.gov This technique holds promise for rapid and sensitive analysis. nih.gov

Development and Validation of Analytical Methods for Biological Matrices (e.g., In Vitro Samples, Research Animal Tissues)

The quantification of this compound in biological matrices is crucial for preclinical research, including in vitro assays and studies involving animal models. The development of robust and validated analytical methods is a prerequisite for obtaining reliable data on the compound's behavior and disposition. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles for the analysis of similar small molecules in biological samples provide a framework for the development of such methods.

The primary analytical techniques for the quantification of small molecule compounds like this compound in biological samples such as plasma, serum, and tissue homogenates are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govthermofisher.com These methods offer the necessary selectivity and sensitivity for detecting and quantifying low concentrations of the analyte in complex biological environments. nih.gov

Method Development Considerations:

The development of a quantitative bioanalytical method for this compound would involve several key steps:

Sample Preparation: The initial and critical step is the extraction of the analyte from the biological matrix. This is essential to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analytical signal and damage the analytical instrumentation. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For a compound like this compound, which possesses both amino and hydroxyl groups, a mixed-mode SPE could potentially offer efficient cleanup.

Chromatographic Separation: HPLC is used to separate the analyte from any remaining matrix components and from its metabolites. A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all compounds of interest. nih.gov